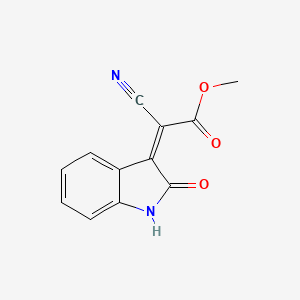

methyl (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate

Description

Methyl (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate is a 3-ylideneoxindole derivative characterized by a cyano group and a methyl ester substituent. Its molecular formula is C₁₂H₈N₂O₃, with a molecular weight of 228.21 g/mol . The compound features a planar indole core with a conjugated α,β-unsaturated carbonyl system, which confers unique reactivity in cycloaddition and organocatalytic reactions . The Z-configuration of the exocyclic double bond distinguishes it from E-isomers, influencing both electronic properties and stereochemical outcomes in reactions .

This compound is part of a broader class of 3-ylideneoxindoles, which are pivotal intermediates in synthesizing bioactive molecules, including anticancer agents and heterocyclic frameworks . Its cyano group enhances electrophilicity, making it a candidate for nucleophilic additions and cyclizations .

Propriétés

IUPAC Name |

methyl (2Z)-2-cyano-2-(2-oxo-1H-indol-3-ylidene)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O3/c1-17-12(16)8(6-13)10-7-4-2-3-5-9(7)14-11(10)15/h2-5H,1H3,(H,14,15)/b10-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGRPHENITJTVGB-NTMALXAHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C1C2=CC=CC=C2NC1=O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C\1/C2=CC=CC=C2NC1=O)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of methyl (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate typically involves the reaction of indole derivatives with cyanoacetic acid esters under specific conditions. One common method includes the condensation of 2-oxoindoline with cyanoacetic acid methyl ester in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.

Analyse Des Réactions Chimiques

Methyl (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group. Common reagents used in these reactions include hydrogen gas for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate is primarily utilized as an intermediate in the synthesis of various heterocyclic compounds that exhibit significant biological activities. These compounds are crucial for developing new pharmaceuticals targeting various diseases, including cancer and bacterial infections.

Research indicates that indole derivatives, including methyl (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate, possess various pharmacological properties such as anti-inflammatory, antimicrobial, and anticancer activities. For instance, studies have shown that certain indole derivatives can inhibit the type III secretion system (T3SS) in pathogenic bacteria, which is a critical virulence factor in infections caused by Gram-negative bacteria .

Synthesis of Novel Heterocycles

The compound has been reported to facilitate the synthesis of novel heterocycles through reactions involving its electrophilic carbonyl and cyano groups. These reactions allow for the construction of complex molecular frameworks that are essential in drug discovery .

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of various indole derivatives synthesized from methyl (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate. The results indicated that these derivatives exhibited cytotoxic effects against several cancer cell lines, suggesting their potential as lead compounds for further development in cancer therapy .

Case Study 2: Antimicrobial Properties

Another research focused on the antimicrobial properties of indole derivatives synthesized from methyl (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate. The findings demonstrated significant inhibitory activity against both Gram-positive and Gram-negative bacteria, highlighting the compound's utility in developing new antimicrobial agents .

Mécanisme D'action

The mechanism of action of methyl (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Key Observations :

- Ethyl derivatives were historically discontinued in commercial catalogs, possibly due to synthetic challenges or stability issues .

- Halogenation : Chloro-substituted analogs (e.g., ) demonstrate enhanced bioactivity in anticancer assays, likely due to increased electrophilicity and target binding .

- Configuration : Z-isomers, such as the target compound, exhibit distinct stereochemical outcomes in cycloadditions compared to E-isomers. For example, Z-configuration favors specific transition states in 1,3-dipolar reactions .

Table 2: Reaction Outcomes with 3-Ylideneoxindole Derivatives

Mechanistic Insights :

- The cyano group in the target compound stabilizes the transition state in cycloadditions via electron-withdrawing effects, contrasting with non-cyano analogs .

- Z-configuration imposes geometric constraints that favor endo transition states in [3+2] cycloadditions, unlike E-isomers, which adopt exo pathways .

Critical Analysis :

- The target compound’s cyano group enhances ROS generation, a mechanism less pronounced in non-cyano derivatives like ethyl (2E) analogs .

- Halogenation (e.g., -Cl in ) significantly improves potency, with IC₅₀ values dropping by 4-fold compared to the parent compound .

- Ethyl esters, while metabolically stable, suffer from reduced cellular uptake due to increased lipophilicity .

Activité Biologique

Methyl (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate, also known as TIMTEC-BB SBB003300, is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its anti-proliferative effects against various tumor cell lines, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C12H8N2O3

- Molar Mass : 228.2 g/mol

- CAS Number : 265107-81-1

Biological Activity Overview

Recent studies have indicated that derivatives of methyl (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate exhibit significant anti-proliferative activity against various cancer cell lines. The following table summarizes key findings from recent research:

The anti-cancer effects of methyl (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate are primarily attributed to its ability to induce oxidative stress within the cells. The compound has been shown to:

- Increase Reactive Oxygen Species (ROS) : By inhibiting thioredoxin reductase (TrxR), it leads to elevated levels of ROS, which are critical in triggering apoptosis in cancer cells.

- Activate Apoptotic Pathways : The compound activates pro-apoptotic proteins such as Bax and cleaved-caspase 3, facilitating programmed cell death in sensitive tumor cells .

Structure-Activity Relationship (SAR)

Preliminary SAR studies have indicated that modifications to the double bond and ester group significantly impact the biological activity of the compound. For instance:

- Compounds with electron-withdrawing groups at specific positions on the indole ring tend to show enhanced anti-proliferative activity.

- The presence of cyano groups appears crucial for maintaining potency against various tumor cell lines .

Case Studies

A notable study involved the synthesis and evaluation of several analogs of methyl (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate. Among these, compounds 8c and 11h were identified as particularly potent against HCT116 and MDA-MB-231 cell lines, demonstrating IC50 values below 5 µM. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy .

Q & A

Q. What are the established synthetic routes for methyl (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate, and how are reaction conditions optimized?

The compound is synthesized via condensation reactions involving cyanoacetic acid derivatives and substituted indoles. A representative method involves treating methyl (2Z)-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)(cyano)acetate with nitromethane and piperidine as a catalyst, yielding intermediates (73.8% yield) after silica filtration and solvent evaporation . Optimization includes:

- Catalyst selection : Piperidine enhances enolate formation in nitromethane.

- Solvent choice : Polar aprotic solvents (e.g., nitromethane) improve reaction kinetics.

- Purification : Silica gel chromatography or recrystallization from acetic acid/water mixtures ensures purity.

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

- Mass spectrometry (MS) : Negative/positive ion modes confirm molecular weight (e.g., [M-H]⁻ at m/z 322.2 and [M-H]⁺ at 324.2) .

- NMR : and NMR identify Z-configuration via coupling constants and cyano/keto group shifts.

- X-ray crystallography : Programs like SHELXL refine crystal structures, with parameters such as monoclinic space groups (e.g., P2₁/c) and unit cell dimensions (e.g., a = 13.7017 Å, β = 93.151°) .

Advanced Research Questions

Q. How can computational docking studies elucidate the biological activity of derivatives of this compound?

Derivatives like 4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide are docked into protein targets (e.g., CDK2, PRKCH) using software such as AutoDock. Key steps:

- Binding site identification : Residues like asparagine 132 and lysine 129 in 1KE8 stabilize ligand interactions .

- Scoring functions : Evaluate binding affinity (e.g., IC₅₀ = 131.1 nM for CRTH2 antagonists) .

- Validation : Compare docking poses with crystallographic data from SHELX-refined structures .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

- Software cross-validation : Use SHELX for initial refinement and WinGX/ORTEP for graphical validation of anisotropic displacement ellipsoids .

- Twinned data handling : SHELXL’s twin-law refinement applies to high-symmetry space groups.

- Metric analysis : Compare bond lengths/angles with DFT-optimized geometries to identify outliers .

Q. How are structure-activity relationships (SAR) explored for indole-derived analogs?

- Functional group modulation : Substituents at the indole 5-position (e.g., Cl, NO₂) impact bioactivity (e.g., CRTH2 antagonism) .

- Pharmacophore mapping : The (2Z)-cyanoacrylic moiety is critical for hydrogen bonding with kinase targets .

- In vitro assays : Test derivatives against cancer cell lines (e.g., IC₅₀ values in µM ranges) and correlate with logP/logD values .

Data Contradiction Analysis

Q. How to address discrepancies in reaction yields or purity across synthetic protocols?

- Reproducibility checks : Ensure consistent catalyst purity (e.g., piperidine distillation).

- Byproduct profiling : Use HPLC-MS to identify side products (e.g., diastereomers in nitromethane reactions) .

- Thermodynamic vs. kinetic control : Monitor reaction time/temperature to favor desired intermediates .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.